molecular formula C8H5ClN2O B2569810 4-Chloro-1,7-naphthyridin-2(1H)-one CAS No. 54920-80-8

4-Chloro-1,7-naphthyridin-2(1H)-one

Cat. No.: B2569810
CAS No.: 54920-80-8
M. Wt: 180.59
InChI Key: MQNCKADAGOHTIL-UHFFFAOYSA-N
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Description

4-Chloro-1,7-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a chloro substituent at the fourth position and a keto group at the second position of the naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,7-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitropyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and reduction steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,7-naphthyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

    Oxidation: Naphthyridine oxides.

    Reduction: Hydroxylated naphthyridines.

    Substitution: Various substituted naphthyridines depending on the nucleophile used.

Scientific Research Applications

4-Chloro-1,7-naphthyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-1,7-naphthyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but often include inhibition of key enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,7-Naphthyridin-2(1H)-one: Lacks the chloro substituent, which may affect its reactivity and biological activity.

    4-Methyl-1,7-naphthyridin-2(1H)-one: Contains a methyl group instead of a chloro group, leading to different chemical properties.

    4-Bromo-1,7-naphthyridin-2(1H)-one: Similar structure but with a bromo substituent, which can influence its reactivity and applications.

Uniqueness

4-Chloro-1,7-naphthyridin-2(1H)-one is unique due to the presence of the chloro substituent, which can significantly impact its chemical reactivity and potential applications. This makes it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

4-chloro-1H-1,7-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-6-3-8(12)11-7-4-10-2-1-5(6)7/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNCKADAGOHTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CC(=O)N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54920-80-8
Record name 4-chloro-1,2-dihydro-1,7-naphthyridin-2-one
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